Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate is a thiazole-based small molecule featuring a tert-butoxycarbonyl (Boc)-protected amine at position 2, a cyclopropyl substituent at position 5, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 5-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(17)15-11-14-8(10(16)18-4)9(20-11)7-5-6-7/h7H,5-6H2,1-4H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYRWGROFIYMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)C2CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate (CAS Number: 2374758-07-1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, notably Dasatinib, a dual Src/Abl and c-Kit inhibitor used in treating certain types of leukemia .
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 290.36 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities due to the presence of sulfur and nitrogen atoms in the ring structure.
The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. For instance, Dasatinib, synthesized from this compound, targets Bcr-Abl tyrosine kinase, which is crucial in the pathogenesis of chronic myeloid leukemia (CML). The inhibition of this kinase leads to reduced proliferation and survival of cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The compound has been shown to:
- Inhibit cell growth in various cancer cell lines.
- Induce apoptosis in leukemia cells through the activation of caspase pathways.
- Overcome resistance mechanisms in imatinib-resistant CML cells .
Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains were found to be within the range of 1 to 8 µM, indicating potent antibacterial properties .
Case Study: Synthesis and Evaluation
A study conducted by Lombardo et al. (2004) highlighted the synthesis of this compound as an intermediate for Dasatinib. The research emphasized the importance of this compound in providing high-affinity inhibition against Bcr-Abl kinase mutants, which are often resistant to conventional therapies .
Table: Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation; induces apoptosis | Lombardo et al., 2004 |
| Antimicrobial | Effective against gram-positive/negative bacteria | Clinical Microbiology: Open Access, 2017 |
| Kinase Inhibition | Targets Bcr-Abl; effective against resistant strains | Lombardo et al., 2004 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
The cyclopropyl group at position 5 distinguishes this compound from analogs with alternative substituents. Key comparisons include:
Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate (HI-1269)
Ethyl 5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
- Substituents: Ethyl ester at position 4, aminomethyl-Boc group at position 2, and amino group at position 5.
- Molecular Formula : C₁₂H₁₉N₃O₄S.
- Molecular Weight : 301.36 g/mol .
- Key Difference: The ethyl ester may alter solubility and metabolic degradation compared to the methyl ester. The amino group at position 5 could enhance hydrogen-bonding interactions in biological targets.
Ester Group Variations
The methyl ester at position 4 is a common feature in thiazole carboxylates. Comparisons include:
Methyl 2-bromo-5-propylthiazole-4-carboxylate (QB-9634)
- Substituents : Bromine at position 2, propyl at position 5.
- Purity : 95% .
- Key Difference : The absence of a Boc-protected amine limits its utility in peptide coupling or targeted drug design.
tert-Butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Flexibility : The Boc group enables facile deprotection for further functionalization, as demonstrated in CDK9 inhibitor synthesis .
- Biological Activity : Cyclopropyl substituents, as in the target compound, are associated with improved metabolic stability and target selectivity compared to halogens (e.g., bromine in HI-1269) .
- Ester Effects : Methyl esters (target compound, HI-1269) generally offer higher volatility and lower solubility than ethyl analogs (e.g., ), impacting formulation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
